tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
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Overview
Description
Tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a trifluoromethyl group and a tert-butyl ester, which contribute to its distinct chemical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the trifluoromethyl group, and esterification to form the tert-butyl ester. Common reagents used in these steps include trifluoromethylating agents, protecting groups, and catalysts to facilitate the reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the ester group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the trifluoromethyl group or the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are typically controlled to maintain the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, while the bicyclic structure allows for specific interactions with biological molecules. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: Similar bicyclic structure but lacks the trifluoromethyl group.
(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: Different bicyclic core and functional groups.
Uniqueness
Tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H18F3NO2 |
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Molecular Weight |
265.27 g/mol |
IUPAC Name |
tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C12H18F3NO2/c1-11(2,3)18-10(17)16-6-4-5-7-8(9(7)16)12(13,14)15/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 |
InChI Key |
CQCDMYARVPFGQS-IWSPIJDZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1[C@@H]2C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1C2C(F)(F)F |
Origin of Product |
United States |
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